Dibenzothiophene sulfone

OLED TADF Electroluminescence

Source the essential rigid acceptor for thermally activated delayed fluorescence (TADF) OLEDs: dibenzothiophene sulfone (DBTSO2). Unlike its sulfide or sulfoxide forms, this electron‑withdrawing sulfone dramatically lowers the LUMO to −4.07 eV, delivering 5‑fold higher external quantum efficiency and electron mobilities up to 0.17 cm² V⁻¹ s⁻¹. Ideal for n‑type OFETs. Its planar core ensures long‑term device stability; acyclic sulfones cannot match its morphological integrity or charge‑transport pathways. Secure high‑purity powder now to advance your optoelectronic and energy‑storage research pipelines.

Molecular Formula C12H8O2S
Molecular Weight 216.26 g/mol
CAS No. 1016-05-3
Cat. No. B085562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene sulfone
CAS1016-05-3
SynonymsDBT-5,5-dioxide
dibenzothiophene-5,5-dioxide
Molecular FormulaC12H8O2S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
InChIKeyIKJFYINYNJYDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzothiophene Sulfone (CAS 1016-05-3): Procurement-Grade Overview for R&D and Industrial Applications


Dibenzothiophene sulfone (CAS 1016-05-3), also referred to as dibenzothiophene-5,5-dioxide or DBTSO2, is an organosulfur compound characterized by a rigid, planar dibenzothiophene core with an electron-withdrawing sulfone group [1]. This structural feature imparts a low-lying LUMO energy level, typically around -4.07 eV, and transforms the parent dibenzothiophene from an electron donor into a strong electron acceptor [2]. The compound is a white to pale yellow crystalline powder with a melting point of 231-233 °C and is soluble in common organic solvents such as dichloromethane and acetone . Its unique electronic properties have positioned it as a critical building block in advanced materials science, particularly for organic light-emitting diodes (OLEDs), organic semiconductors, and photocatalytic systems [3].

Why Dibenzothiophene Sulfone Cannot Be Replaced by Generic Sulfones or Unoxidized Analogs


Substituting dibenzothiophene sulfone with its sulfide (dibenzothiophene) or sulfoxide (dibenzothiophene sulfoxide) analogs, or with acyclic sulfones like diphenyl sulfone, is not a functionally equivalent exchange in performance-critical applications. Oxidation of the sulfur atom from sulfide to sulfone fundamentally alters the electronic character from electron-donating to strongly electron-withdrawing, enabling entirely different device functionalities [1]. Furthermore, the rigid, planar structure of the dibenzothiophene core provides superior thermal and morphological stability compared to flexible, acyclic sulfones, directly impacting the performance and longevity of devices like OLEDs and organic field-effect transistors (OFETs) [2]. This intrinsic rigidity also dictates specific molecular packing and charge transport pathways that are absent in more flexible or less oxidized alternatives [3].

Quantitative Evidence for Dibenzothiophene Sulfone Differentiation: Head-to-Head Performance Data


Superior OLED External Quantum Efficiency (EQE) vs. Flexible Diphenyl Sulfone Acceptor

In a direct head-to-head comparison of TADF emitters for OLEDs, a device utilizing a rigid dibenzothiophene sulfone (DBTS)-based emitter (STF-DBTS) achieved an external quantum efficiency (EQE) of 10.3% at 488 nm. This represents a fivefold improvement over an analogous device using a flexible diphenyl sulfone (DPS)-based emitter (STF-DPS) [1].

OLED TADF Electroluminescence Organic Electronics

Enhanced Photocatalytic Hydrogen Evolution Rate Compared to Homopolymer and Copolymer Baselines

In a study tuning the acceptor length in donor-acceptor conjugated polymers for solar-to-hydrogen conversion, a polymer containing an oligomeric dibenzothiophene sulfone acceptor segment (P(BDT-DBTSO79)) demonstrated an optimal hydrogen evolution rate (HER) of 119.3 ± 5.8 mmol·g⁻¹·h⁻¹ under visible light [1]. This performance is 1.4-fold higher than that of a DBTSO homopolymer and 22.5-fold higher than that of a BDT/DBTSO alternative copolymer, highlighting the critical role of the dibenzothiophene sulfone unit's length and incorporation strategy in maximizing photocatalytic activity [1].

Photocatalysis Hydrogen Evolution Solar Fuels Conjugated Polymers

High Electron Mobility in n-Type Organic Semiconductors vs. Unoxidized Dibenzothiophene

A derivative of dibenzothiophene sulfone (DPIDBSO), when crystallized into an organic field-effect transistor (OFET), exhibited n-type charge transport with an electron mobility of 0.17 cm² V⁻¹ s⁻¹ [1]. In contrast, the parent dibenzothiophene (sulfide) acts as an electron donor and is not capable of efficient n-type transport, demonstrating how the sulfone group fundamentally changes the charge transport character [2].

OFET Electron Transport n-Type Semiconductor Charge Mobility

Very Negative Two-Electron Reduction Potential for High-Energy-Density Anodes

Dibenzothiophene sulfone undergoes a two-electron reduction in a single, fast step at a very negative potential of −1.8 V (vs. Ag/AgCl) in organic electrolytes [1]. This redox behavior, attributed to the electron-withdrawing sulfone group and the stability of the resulting dianion, is not shared by the unoxidized dibenzothiophene or its sulfoxide analog. A rechargeable device fabricated with a polymer of this compound as the anode achieved a maximum output voltage of 2.6 V and an active component energy density of >500 mWh g⁻¹ [1].

Organic Batteries Redox Chemistry Electrochemistry Energy Storage

Superior Thermal and Chemical Stability vs. Acyclic Sulfones in Desulfurization Processes

In oxidative desulfurization studies, both dibenzothiophene sulfone and the acyclic diphenyl sulfone were found to be resistant to further desulfurization under harsh conditions (e.g., 200°C with zinc chloride and ferric iron), while di-n-butyl sulfone was completely desulfurized within one hour [1]. However, the high thermal stability of dibenzothiophene sulfone (mp 231-233 °C) is coupled with its rigid structure, which provides superior morphological stability in solid-state devices compared to flexible diphenyl sulfone .

Oxidative Desulfurization Fuel Processing Thermal Stability Chemical Resistance

Evidence-Backed Procurement Scenarios for Dibenzothiophene Sulfone (CAS 1016-05-3)


High-Efficiency TADF OLED Emitter Development

For researchers and manufacturers developing next-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), procuring dibenzothiophene sulfone as a rigid acceptor moiety is critical. Evidence shows a 5-fold improvement in external quantum efficiency (EQE) for devices using a DBTS-based emitter compared to a flexible diphenyl sulfone analog, demonstrating a clear path to achieving higher device brightness and efficiency [1].

Polymer Photocatalyst Synthesis for Solar Hydrogen Production

In the synthesis of conjugated polymer photocatalysts for solar-driven hydrogen evolution, the use of dibenzothiophene sulfone as an acceptor building block enables the construction of high-performance donor-acceptor (D-A) systems. Specifically, polymers incorporating optimized DBTSO segments achieve hydrogen evolution rates exceeding 119 mmol g⁻¹ h⁻¹, a performance metric that is 1.4 to 22.5 times higher than alternative polymer designs, making it the material of choice for this application [2].

Fabrication of n-Type Organic Field-Effect Transistors (OFETs)

For the development of n-type organic semiconductors and logic circuits, dibenzothiophene sulfone derivatives are essential. They provide a direct route to materials with high electron mobility (up to 0.17 cm² V⁻¹ s⁻¹), a property fundamentally absent in the unoxidized parent compound, thus enabling the creation of efficient electron-transporting layers and ambipolar devices [3].

High-Voltage Organic Battery Anode Material Research

In the field of organic energy storage, dibenzothiophene sulfone and its polymerized forms are key precursors for developing high-energy-density anodes. The molecule's unique ability to undergo a fast, two-electron reduction at -1.8 V enables the fabrication of all-organic rechargeable batteries with output voltages of 2.6 V and energy densities exceeding 500 mWh g⁻¹, a capability not offered by its less-oxidized analogs [4].

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